molecular formula C15H11N3O3 B6362578 1-(Naphthalen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one CAS No. 1240568-70-0

1-(Naphthalen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one

Cat. No.: B6362578
CAS No.: 1240568-70-0
M. Wt: 281.27 g/mol
InChI Key: CVXHPEFLXXVBKX-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one is an organic compound that features a naphthalene ring and a pyrazole ring with a nitro group

Scientific Research Applications

1-(Naphthalen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound may be used in the synthesis of dyes, pigments, or other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Coupling with naphthalene: The nitrated pyrazole is then coupled with a naphthalene derivative through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitro group or the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the specific substituents introduced, such as halogenated derivatives or substituted amines.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the naphthalene and pyrazole rings can interact with hydrophobic or aromatic regions of target molecules.

Comparison with Similar Compounds

    1-(Naphthalen-2-yl)-2-(1H-pyrazol-1-yl)ethan-1-one: Lacks the nitro group, which may result in different reactivity and applications.

    2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one: Contains a phenyl group instead of a naphthalene ring, which may affect its electronic properties and interactions.

    1-(Naphthalen-2-yl)-2-(4-amino-1H-pyrazol-1-yl)ethan-1-one: The amino group can participate in different types of reactions compared to the nitro group.

Uniqueness: 1-(Naphthalen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one is unique due to the presence of both a naphthalene ring and a nitro-substituted pyrazole ring. This combination of structural features imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-naphthalen-2-yl-2-(4-nitropyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-15(10-17-9-14(8-16-17)18(20)21)13-6-5-11-3-1-2-4-12(11)7-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXHPEFLXXVBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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